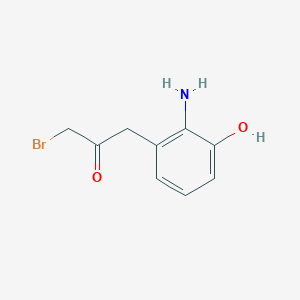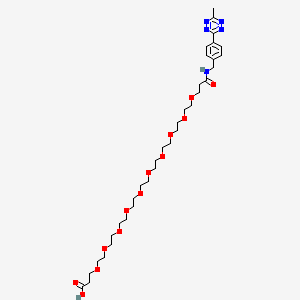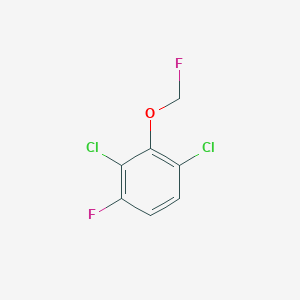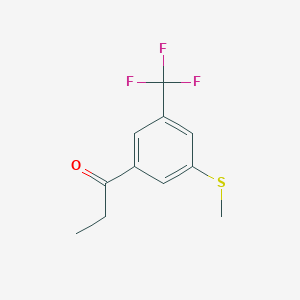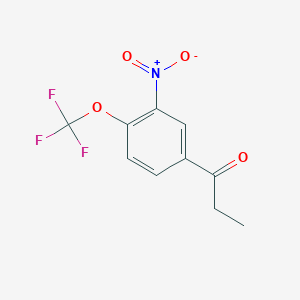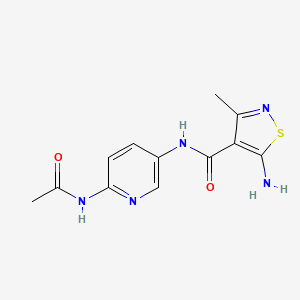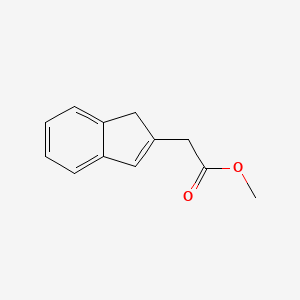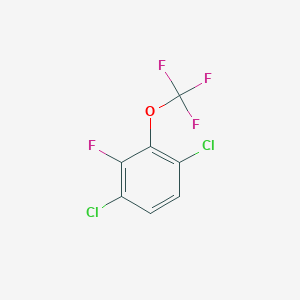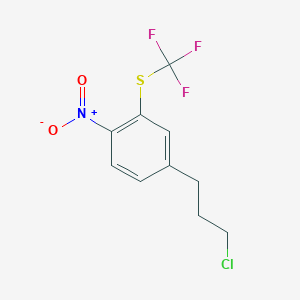
(1E)-1-(3-chloropropylidene)-3-oxoindene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E)-1-(3-chloropropylidene)-3-oxoindene-2-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a chloropropylidene group attached to an indene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-(3-chloropropylidene)-3-oxoindene-2-carboxamide typically involves the reaction of indene derivatives with chloropropylidene reagents under controlled conditions. One common method includes the use of a base-catalyzed reaction where the indene derivative is treated with a chloropropylidene halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(1E)-1-(3-chloropropylidene)-3-oxoindene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloropropylidene group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Amino or thio derivatives.
Applications De Recherche Scientifique
(1E)-1-(3-chloropropylidene)-3-oxoindene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which (1E)-1-(3-chloropropylidene)-3-oxoindene-2-carboxamide exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The chloropropylidene group can interact with nucleophilic sites on proteins or DNA, potentially altering their function and leading to biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-11-(3-chloropropylidene)-6,11-dihydrodibenzo[b,e]oxepine
- 5-(3-chloropropylidene)-10,11-dihydro-5H-dibenzo[a,d]cycloheptene
Uniqueness
(1E)-1-(3-chloropropylidene)-3-oxoindene-2-carboxamide is unique due to its indene core structure, which imparts specific electronic and steric properties. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and materials science, where its specific reactivity and interaction with biological targets can be leveraged for desired outcomes.
Propriétés
Formule moléculaire |
C13H12ClNO2 |
|---|---|
Poids moléculaire |
249.69 g/mol |
Nom IUPAC |
(1E)-1-(3-chloropropylidene)-3-oxoindene-2-carboxamide |
InChI |
InChI=1S/C13H12ClNO2/c14-7-3-6-9-8-4-1-2-5-10(8)12(16)11(9)13(15)17/h1-2,4-6,11H,3,7H2,(H2,15,17)/b9-6- |
Clé InChI |
VLUUUMSIXCBQPS-TWGQIWQCSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)/C(=C/CCCl)/C(C2=O)C(=O)N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CCCCl)C(C2=O)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


